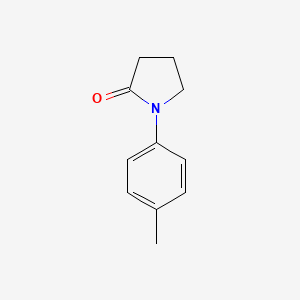

1-(4-Methylphenyl)pyrrolidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methylphenyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-9-4-6-10(7-5-9)12-8-2-3-11(12)13/h4-7H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORPHOKOVVUFNKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40342017 | |

| Record name | 1-(4-methylphenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3063-79-4 | |

| Record name | 1-(4-methylphenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(4-Methylphenyl)pyrrolidin-2-one CAS number 3063-79-4 properties

An In-depth Technical Guide to 1-(4-Methylphenyl)pyrrolidin-2-one (CAS 3063-79-4)

Introduction

1-(4-Methylphenyl)pyrrolidin-2-one, also known by its synonym 1-(p-tolyl)pyrrolidin-2-one, is a chemical compound identified by the CAS number 3063-79-4.[1][2][3] Structurally, it is a derivative of pyrrolidin-2-one, a five-membered lactam, featuring a p-tolyl (4-methylphenyl) group attached to the nitrogen atom. This substitution imparts specific physicochemical characteristics and positions the molecule as a valuable intermediate in synthetic organic chemistry. While not extensively studied for its own biological activity, its core structure is present in molecules of significant pharmacological interest, making it a relevant scaffold for the development of novel chemical entities, particularly within the domain of neuroscience. This guide provides a comprehensive overview of its known properties, a detailed spectroscopic profile, a validated synthetic protocol, and a discussion of its potential applications in research and development.

Caption: Molecular structure and key identifiers of the compound.

Physicochemical Properties

The physical and chemical properties of a compound are foundational to its application in research, dictating its solubility, stability, and appropriate handling procedures. 1-(4-Methylphenyl)pyrrolidin-2-one is typically a beige crystalline solid at ambient temperature, with a melting point in the range of 86-88 °C.[1][2] Its calculated LogP of approximately 2.19 suggests moderate lipophilicity, indicating good solubility in a range of organic solvents and limited solubility in aqueous media.[1] A summary of its key properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 3063-79-4 | [1][2][3] |

| Molecular Formula | C₁₁H₁₃NO | [1][3][4] |

| Molecular Weight | 175.23 g/mol | [1][3][4] |

| Appearance | Beige crystalline powder or solid | [1] |

| Melting Point | 86-88 °C | [1][2][5] |

| Boiling Point | 386.6 °C at 760 mmHg | [1] |

| Density | 1.117 g/cm³ | [1] |

| Flash Point | 191 °C | [1] |

| Refractive Index | 1.569 | [1] |

| LogP (calculated) | 2.187 | [1] |

Spectroscopic Profile

Structural elucidation and purity assessment rely on a combination of spectroscopic techniques. The following profile provides the expected data for 1-(4-Methylphenyl)pyrrolidin-2-one, which is critical for reaction monitoring and final product verification.

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), the molecular ion peak [M]⁺ is expected at m/z 175, corresponding to the molecular weight of the compound.[3] A prominent fragment ion is observed at m/z 120.[3] This fragmentation can be rationalized by a McLafferty-type rearrangement or cleavage of the C-N bond adjacent to the carbonyl group, leading to the loss of a C₃H₅O radical and formation of a stable N-tolyl iminium cation.

Caption: Proposed primary fragmentation pathway in EI-MS.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups. The most diagnostic absorption is a strong, sharp peak corresponding to the amide carbonyl (C=O) stretch, typically observed in the region of 1680-1700 cm⁻¹. Other expected signals include C-N stretching vibrations, aromatic C=C stretching bands around 1500-1600 cm⁻¹, and C-H stretching from both the aromatic and aliphatic portions of the molecule. The presence of a KBr wafer spectrum in databases confirms its solid-state characterization.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive method for confirming the precise arrangement of atoms within the molecule.

-

¹H NMR: The proton NMR spectrum is expected to be highly informative.

-

Aromatic Protons (4H): The para-substituted phenyl ring will exhibit a characteristic AA'BB' system, appearing as two distinct doublets, typically between 7.0 and 7.5 ppm.

-

Pyrrolidinone Protons (6H): The three methylene groups of the lactam ring are diastereotopic and will present as complex multiplets. The CH₂ group adjacent to the nitrogen (N-CH₂) is expected around 3.6-3.8 ppm, the CH₂ adjacent to the carbonyl (CO-CH₂) around 2.4-2.6 ppm, and the central CH₂ group around 2.0-2.2 ppm.

-

Methyl Protons (3H): The tolyl methyl group will appear as a sharp singlet around 2.3 ppm.

-

-

¹³C NMR: The carbon spectrum will complement the proton data.

-

Carbonyl Carbon (C=O): A signal in the downfield region, approximately 174-176 ppm.

-

Aromatic Carbons: Four signals are expected: two for the protonated carbons and two for the quaternary carbons (one attached to the nitrogen and one to the methyl group), typically between 125 and 145 ppm.

-

Aliphatic Carbons: Three signals for the lactam ring methylene carbons, expected between 20 and 50 ppm.

-

Methyl Carbon: A single peak around 21 ppm.

-

Synthesis and Reactivity

Synthetic Approach: N-Arylation via Acylation and Cyclization

While several routes to N-substituted lactams exist, a robust and widely applicable method involves the acylation of the corresponding aniline followed by intramolecular cyclization. This approach offers high yields and utilizes readily available starting materials. The protocol described below is a self-validating system based on established chemical principles for the synthesis of 1-(4-Methylphenyl)pyrrolidin-2-one from p-toluidine and 4-chlorobutanoyl chloride.

Caption: Two-step workflow for the synthesis of the title compound.

Experimental Protocol

Objective: To synthesize 1-(4-Methylphenyl)pyrrolidin-2-one.

Step 1: Synthesis of N-(4-methylphenyl)-4-chlorobutanamide

-

Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add p-toluidine (1.0 eq) and a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add triethylamine (1.1 eq) as an acid scavenger.

-

Reaction Initiation: Cool the solution to 0 °C in an ice bath.

-

Acylation: Add 4-chlorobutanoyl chloride (1.05 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. The causality for this slow addition is to control the exothermicity of the acylation reaction.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel, wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. The acid wash removes unreacted p-toluidine and triethylamine, while the base wash removes any residual acid.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate, N-(4-methylphenyl)-4-chlorobutanamide, which can be used in the next step without further purification or purified by recrystallization if necessary.

Step 2: Intramolecular Cyclization to 1-(4-Methylphenyl)pyrrolidin-2-one

-

Reagent Preparation: In a separate flame-dried flask under nitrogen, prepare a suspension of a strong, non-nucleophilic base such as sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) in anhydrous THF. The choice of a strong base is critical to deprotonate the amide nitrogen, initiating the cyclization.

-

Amide Addition: Dissolve the crude N-(4-methylphenyl)-4-chlorobutanamide from Step 1 in anhydrous THF and add it dropwise to the NaH suspension at 0 °C.

-

Cyclization Reaction: After the addition, allow the mixture to warm to room temperature and then gently reflux for 4-6 hours, monitoring by TLC until the starting material is consumed. The elevated temperature facilitates the intramolecular Sₙ2 reaction, where the amide anion displaces the chloride to form the five-membered ring.

-

Quenching and Work-up: Cool the reaction to 0 °C and cautiously quench by the slow addition of water to destroy excess NaH. Extract the product with ethyl acetate (3 x volumes).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford 1-(4-Methylphenyl)pyrrolidin-2-one as a crystalline solid.

Potential Applications and Research Context

Direct applications and biological studies of 1-(4-Methylphenyl)pyrrolidin-2-one are not extensively documented in peer-reviewed literature. However, its structural framework is highly relevant in medicinal chemistry. The N-aryl pyrrolidinone motif is a key feature in various centrally active agents.

A notable example is the structural relationship to compounds like Pyrovalerone and its analogs. These are potent inhibitors of the dopamine (DAT) and norepinephrine (NET) transporters.[6] The core structure of 1-(4-methylphenyl)pyrrolidin-2-one serves as a foundational scaffold that can be further functionalized to explore structure-activity relationships (SAR) within this class of monoamine reuptake inhibitors. For instance, introducing substituents on the pyrrolidinone ring, as seen in (4S)-4-amino-1-(4-methylphenyl)pyrrolidin-2-one, demonstrates the utility of this compound as a versatile starting point for generating chemical libraries aimed at discovering new therapeutics for neurological and psychiatric disorders.[7] Therefore, its primary value lies in its role as a key building block for drug discovery and development programs.

Safety and Handling

It is imperative for researchers to handle all chemicals with appropriate caution. Based on available data, 1-(4-Methylphenyl)pyrrolidin-2-one is classified as an irritant.

| Hazard Information | Code / Statement | Source(s) |

| Hazard Class | IRRITANT | [1][8] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation. | [8] |

| Safety Statements | S24/25: Avoid contact with skin and eyes. | [1] |

Handling Precautions:

-

Always use appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

-

Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

-

Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.[8]

-

Crucial Distinction: This compound should not be confused with the common solvent 1-Methyl-2-pyrrolidinone (NMP, CAS 872-50-4), which has a different and more extensively documented toxicological profile.[9][10]

References

-

2-pyrrolidinone, 1-(4-methylphenyl)-. ChemBK.[Link]

-

1-(4-Methylphenyl)pyrrolidin-2-one. PubChem, National Center for Biotechnology Information.[Link]

-

1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. PubMed Central, National Library of Medicine.[Link]

-

Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. MDPI.[Link]

-

1-(p-Tolyl)pyrrolidin-2-one | 3063-79-4. Appchem.[Link]

-

(4S)-4-amino-1-(4-methylphenyl)pyrrolidin-2-one. PubChem, National Center for Biotechnology Information.[Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. chembk.com [chembk.com]

- 3. 1-(4-Methylphenyl)pyrrolidin-2-one | C11H13NO | CID 577781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. appchemical.com [appchemical.com]

- 5. benchchem.com [benchchem.com]

- 6. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (4S)-4-amino-1-(4-methylphenyl)pyrrolidin-2-one | C11H14N2O | CID 26365689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-(4-METHYLPHENYL)-2-PYRROLIDINONE | 3063-79-4 [amp.chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. spectrumchemical.com [spectrumchemical.com]

A Technical Guide to the Physicochemical Characterization of 1-(p-Tolyl)pyrrolidin-2-one

Abstract

This technical guide provides a comprehensive framework for the physicochemical characterization of 1-(p-Tolyl)pyrrolidin-2-one, a substituted lactam of interest in medicinal chemistry and materials science. The pyrrolidin-2-one nucleus is a privileged scaffold found in numerous pharmacologically active compounds, making a thorough understanding of its derivatives essential for drug discovery and development professionals.[1][2][3][4] This document outlines the core structural, thermal, spectroscopic, and chromatographic properties of 1-(p-Tolyl)pyrrolidin-2-one. It details the theoretical basis and practical, step-by-step protocols for essential analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The causality behind experimental choices is explained to provide researchers with not just a methodology, but a robust strategy for characterization.

Part 1: Introduction to the 1-(p-Tolyl)pyrrolidin-2-one Scaffold

The five-membered pyrrolidine ring is a cornerstone of modern medicinal chemistry, serving as a key structural component in a wide array of natural products and synthetic drugs.[3][4] Its non-planar, sp³-rich geometry allows for a three-dimensional exploration of chemical space, which is critical for achieving high-affinity and selective interactions with biological targets. The pyrrolidin-2-one (or γ-lactam) substructure, in particular, is present in compounds with diverse activities, including anticonvulsant, anti-inflammatory, and anticancer properties.[4]

1-(p-Tolyl)pyrrolidin-2-one is a specific derivative that combines this valuable lactam core with a p-tolyl group. This aromatic substituent significantly influences the molecule's steric and electronic properties, such as lipophilicity and potential for π-π stacking interactions, which are crucial for its behavior in biological systems and its formulation into drug products. This guide provides the essential methodologies to fully characterize this molecule, ensuring data integrity and reproducibility for research and development applications.

Part 2: Molecular Structure and Synthesis

A complete understanding of a molecule's properties begins with its definitive structure and a reliable method for its synthesis.

Molecular Identity and Properties

The fundamental molecular properties of 1-(p-Tolyl)pyrrolidin-2-one are derived from its atomic composition. These calculated values are the initial benchmark for all subsequent experimental verification, particularly mass spectrometry.

| Property | Value | Source |

| Chemical Formula | C₁₁H₁₃NO | Calculated |

| Molecular Weight | 175.23 g/mol | Calculated |

| Exact Mass | 175.0997 Da | Calculated |

| IUPAC Name | 1-(4-methylphenyl)pyrrolidin-2-one | --- |

Plausible Synthetic Route

Obtaining a pure sample for analysis is paramount. A plausible and efficient synthesis of N-aryl substituted γ-lactams involves the reaction of donor-acceptor (DA) cyclopropanes with anilines, catalyzed by a Lewis acid.[5] This method is advantageous as it constructs the core ring system and installs the N-aryl substituent in a single, efficient step. The choice of a nickel or yttrium catalyst is based on its ability to effectively activate the cyclopropane ring for nucleophilic attack by the aniline derivative.[5]

Caption: Synthetic workflow for 1-(p-Tolyl)pyrrolidin-2-one.

Part 3: Core Physicochemical Properties

These fundamental properties dictate the material's physical state, handling, storage, and formulation potential.

| Property | Expected Value / State | Significance in Drug Development |

| Physical State | White to off-white solid | Determines handling, processing, and formulation (e.g., tablet vs. solution). |

| Melting Point | 75-77 °C (by analogy)[6] | A sharp melting point is a primary indicator of purity. It influences manufacturing processes like granulation and milling. |

| Solubility | Soluble in organic solvents (e.g., Methanol, Dichloromethane); Poorly soluble in water. | Crucial for designing formulations, dissolution testing, and predicting bioavailability. The p-tolyl group increases lipophilicity compared to unsubstituted pyrrolidinone. |

| LogP (Calculated) | ~1.5 - 2.5 | Predicts membrane permeability and partitioning behavior. Essential for ADME (Absorption, Distribution, Metabolism, Excretion) modeling. |

Experimental Protocol: Melting Point Determination via Differential Scanning Calorimetry (DSC)

DSC is the gold standard for determining the melting point and thermal behavior of a crystalline solid. It measures the difference in heat flow required to increase the temperature of a sample and a reference.

-

Calibration: Calibrate the DSC instrument using a certified indium standard (Melting Point: 156.6 °C). This ensures the accuracy of the temperature axis.

-

Sample Preparation: Accurately weigh 2-5 mg of 1-(p-Tolyl)pyrrolidin-2-one into a standard aluminum DSC pan. Crimp the pan with a lid.

-

Method Parameters:

-

Temperature Range: 25 °C to 100 °C (or a range bracketing the expected melting point).

-

Heating Rate: 10 °C/min. A controlled heating rate is critical for reproducible results.

-

Atmosphere: Nitrogen purge gas (50 mL/min) to provide an inert environment and prevent oxidative degradation.

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak. The sharpness of the peak provides a qualitative measure of purity.

Part 4: Spectroscopic and Spectrometric Characterization

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure by probing how the molecule interacts with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule by mapping its carbon-hydrogen framework.

-

¹H NMR: Will confirm the number and connectivity of protons. Expected signals include:

-

Aromatic protons on the tolyl ring (two doublets, AA'BB' system).

-

Three sets of signals for the pyrrolidinone ring protons (triplet, triplet, quintet/multiplet).

-

A singlet for the methyl group protons on the tolyl ring.

-

-

¹³C NMR: Will confirm the number of unique carbon atoms. Expected signals include:

-

A carbonyl carbon (C=O) in the lactam ring (~175 ppm).

-

Aromatic carbons of the tolyl ring.

-

Aliphatic carbons of the pyrrolidinone ring.

-

A methyl carbon.

-

Caption: General workflow for NMR structural analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of IR radiation, which excites molecular vibrations.

-

Expected Key Absorptions:

-

~1680-1700 cm⁻¹: A strong, sharp peak corresponding to the C=O (amide I) stretch of the five-membered lactam ring. This is a highly characteristic signal.

-

~2850-3000 cm⁻¹: C-H stretching vibrations from the aromatic and aliphatic portions of the molecule.

-

~1510-1600 cm⁻¹: C=C stretching vibrations within the aromatic ring.

-

~1350-1400 cm⁻¹: C-N stretching of the tertiary amide.

-

Mass Spectrometry (MS)

MS is a destructive technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

-

Expected Result (High-Resolution MS): The primary goal is to obtain the exact mass of the molecular ion [M+H]⁺. For C₁₁H₁₃NO, the expected m/z would be 176.1070, confirming the elemental composition with high confidence.

Part 5: Analytical and Chromatographic Purity Assessment

Ensuring the purity of a compound is critical for any research application, as impurities can drastically affect experimental outcomes.

High-Performance Liquid Chromatography (HPLC)

HPLC is the definitive technique for separating, identifying, and quantifying each component in a mixture. A reverse-phase method is standard for a molecule of this polarity.

Rationale for Method Choices:

-

Column (C18): The non-polar stationary phase (C18) effectively retains the moderately non-polar 1-(p-Tolyl)pyrrolidin-2-one.

-

Mobile Phase (Acetonitrile/Water): This combination allows for the fine-tuning of elution strength. Acetonitrile is a common organic modifier that provides good peak shape for a wide range of compounds.

-

Detector (PDA/DAD): A Photodiode Array detector is chosen because the p-tolyl group provides a strong chromophore, allowing for sensitive detection and spectral confirmation of the peak's identity.

Caption: Workflow for HPLC purity analysis.

Step-by-Step HPLC Protocol

-

System Preparation: Equilibrate the HPLC system and C18 column (e.g., 4.6 x 150 mm, 5 µm) with the initial mobile phase conditions (e.g., 80% Water / 20% Acetonitrile) at a flow rate of 1.0 mL/min.

-

Sample Preparation: Prepare a stock solution of 1-(p-Tolyl)pyrrolidin-2-one at approximately 1 mg/mL in acetonitrile. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

-

Injection: Inject 5 µL of the prepared sample onto the column.

-

Gradient Elution: Run a linear gradient from 20% to 95% acetonitrile over 15 minutes. This ensures that any impurities with different polarities are effectively separated from the main product peak.

-

Detection: Monitor the column effluent at a wavelength corresponding to the compound's UV maximum (e.g., ~240 nm).

-

Data Analysis: Integrate all peaks in the resulting chromatogram. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks. A purity level of >98% is typically required for drug development research.

Part 6: Conclusion

The comprehensive physicochemical characterization of 1-(p-Tolyl)pyrrolidin-2-one is a prerequisite for its advancement in any research or development pipeline. This guide establishes a multi-faceted analytical workflow, grounded in established scientific principles, to confirm the identity, purity, and core properties of the molecule. By integrating data from NMR, MS, IR, DSC, and HPLC, researchers can build a complete and reliable data package. This rigorous characterization is not merely a procedural step but a foundational requirement for ensuring the validity of subsequent biological, pharmacological, or material science investigations involving this promising pyrrolidinone derivative.

References

-

PubChem. (n.d.). 1-Propyl-pyrrolidin-2-one. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Pyrrolidone. National Center for Biotechnology Information. Retrieved from [Link]

-

Dymshits, G., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. S22. 1 H NMR spectrum of 1-(p-tolyl)ethan-1-ol. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Pyrrolidin-1-yl)-5-(p-tolyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Pyrrolidin-1-yl)-1-(m-tolyl)propan-1-one,monohydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Bakulina, O., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. MDPI. Retrieved from [Link]

-

Basile, L., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis 1-vinyl-2-pyrrolidone on Newcrom R1 Column. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectrum of 1-amino pyrrolidine-2-one. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 1‐(pyrrolidin‐2‐yl)propan‐2‐one derivatives from unsubstituted proline. Retrieved from [Link]

-

ResearchGate. (n.d.). Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: Applied to a depletion study of 2-pyrrolidinone in swine liver. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-[(Pyrrolidin-1-yl)(p-tolyl)methyl]naphthalen-2-ol. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0255245). Retrieved from [Link]

-

PubMed. (n.d.). Metabolic benefits of 1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one: a non-selective α-adrenoceptor antagonist. Retrieved from [Link]

-

PubChem. (n.d.). 1-Phenylpyrrolidin-2-one. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Arylcyclohexylamine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

-

NIST. (n.d.). 2-Pyrrolidinone, 1-butyl-. Retrieved from [Link]

-

Ataman Kimya. (n.d.). 1-METHYL-2-PYRROLIDINONE (N-METHYL-2-PYRROLIDINONE). Retrieved from [Link]

-

Chemical Land21. (n.d.). 1-Vinyl-2-pyrrolidone(88-12-0)MSDS Melting Point Boiling Density Storage Transport. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Crystal structure and analytical profile of 1,2-diphenyl-2-pyrrolidin-1-ylethanone hydrochloride or 'α-D2PV'. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Retrieved from [Link]

-

ResearchGate. (n.d.). Calculated IR spectra of 1‐(2‐phenylethynyl)‐2‐pyrrolidinone and its.... Retrieved from [Link]

-

Ataman Kimya. (n.d.). N-OCTYL PYRROLIDONE. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from [Link]

Sources

- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 2. enamine.net [enamine.net]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. hoffmanchemicals.com [hoffmanchemicals.com]

An In-depth Technical Guide to 1-(4-Methylphenyl)pyrrolidin-2-one: Structure, Properties, and Synthesis

Introduction

In the landscape of modern medicinal chemistry and materials science, the pyrrolidinone scaffold represents a privileged structural motif. Its presence in numerous FDA-approved pharmaceuticals underscores its importance as a bio-isosterically sound and synthetically accessible core.[1] This guide focuses on a specific derivative, 1-(4-Methylphenyl)pyrrolidin-2-one , an N-aryl γ-lactam. The molecule's architecture, characterized by the fusion of a five-membered lactam ring with a p-tolyl group, provides a unique combination of rigidity and polarity, making it a valuable building block and a subject of interest for further functionalization.

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the molecule's structural features, definitive molecular weight, core physicochemical properties, and a conceptual framework for its synthesis and characterization. The insights presented herein are grounded in established chemical principles and supported by authoritative data to facilitate its application in research and development.

Molecular Identity and Structure

The precise identification and structural understanding of a compound are foundational to all subsequent research. 1-(4-Methylphenyl)pyrrolidin-2-one is unambiguously defined by its molecular formula, systematic name, and a set of unique chemical identifiers.

Chemical Identifiers

For clarity in communication, database searching, and regulatory documentation, a standardized set of identifiers is crucial. The key identifiers for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 1-(4-methylphenyl)pyrrolidin-2-one | [2] |

| CAS Number | 3063-79-4 | [2][3] |

| Molecular Formula | C₁₁H₁₃NO | [2][3] |

| Canonical SMILES | CC1=CC=C(C=C1)N2CCCC2=O | [2] |

| InChI Key | ORPHOKOVVUFNKE-UHFFFAOYSA-N | [2] |

Molecular Weight

The molecular weight is a fundamental physical constant derived from the molecular formula. It is essential for all stoichiometric calculations in synthesis and for mass spectrometry analysis.

The average molecular weight is typically used for weighing reagents for chemical reactions, while the monoisotopic mass is critical for high-resolution mass spectrometry, which can distinguish between isotopes.

Structural Elucidation

The structure of 1-(4-Methylphenyl)pyrrolidin-2-one consists of two primary components: a pyrrolidin-2-one ring and a 4-methylphenyl (p-tolyl) group. The p-tolyl moiety is attached to the nitrogen atom of the lactam ring, forming a stable amide bond. This N-aryl linkage significantly influences the molecule's electronic properties and spatial conformation compared to its N-alkyl counterparts.

Caption: Molecular Structure of 1-(4-Methylphenyl)pyrrolidin-2-one.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various environments, influencing its solubility, stability, and suitability for specific applications. These properties are critical for designing experimental protocols, including reaction conditions, purification methods, and formulation strategies.

| Property | Value | Unit |

| Appearance | Beige crystalline powder | [3] |

| Melting Point | 86 - 88 | °C |

| Boiling Point | 386.6 (at 760 mmHg) | °C |

| Flash Point | 191 | °C |

| Density | 1.117 | g/cm³ |

| LogP | 2.1868 |

The melting point indicates that the compound is a solid at standard ambient temperature and pressure. Its high boiling and flash points suggest good thermal stability. The LogP value, a measure of lipophilicity, suggests that the compound has moderate solubility in nonpolar organic solvents and limited solubility in water.

Synthesis and Characterization

A robust and reproducible synthetic route is paramount for obtaining high-purity material for research and development. The synthesis of N-aryl lactams like 1-(4-Methylphenyl)pyrrolidin-2-one is often achieved through the condensation of an aniline with a lactone or a related precursor.

Synthetic Pathway Overview

A common and direct approach involves the reaction of p-toluidine with γ-butyrolactone . This reaction typically requires heat and potentially a catalyst to drive the amidation and subsequent cyclization/dehydration, forming the stable five-membered lactam ring. This method is advantageous due to the commercial availability and low cost of the starting materials.[3]

Caption: Conceptual workflow for the synthesis of the target compound.

Experimental Protocol (Conceptual)

The following protocol is a generalized methodology for the synthesis of 1-(4-Methylphenyl)pyrrolidin-2-one. Note: This protocol is for illustrative purposes and must be adapted and optimized under controlled laboratory conditions.

-

Reaction Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Charge the flask with equimolar amounts of p-toluidine and γ-butyrolactone.

-

Reaction Execution: Heat the reaction mixture to a temperature sufficient to initiate the reaction (typically >180-200 °C). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the consumption of starting materials and the formation of the product.

-

Work-up and Isolation: Upon completion, allow the reaction mixture to cool. The crude product may solidify upon cooling. Dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic solution with a dilute acid to remove unreacted p-toluidine, followed by a brine wash. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

-

Final Purification: The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the final product as a crystalline solid.

Spectroscopic Characterization

Confirmation of the molecular structure is achieved through a combination of spectroscopic techniques. Each method provides unique information about the compound's atomic connectivity and chemical environment.[2]

| Technique | Expected Key Features |

| ¹H NMR | - Aromatic Protons: Signals in the ~7.0-7.5 ppm range, showing characteristic splitting for a 1,4-disubstituted benzene ring. - Lactam Protons: Aliphatic signals for the three CH₂ groups of the pyrrolidinone ring, typically in the ~2.0-4.0 ppm range. - Methyl Protons: A singlet at ~2.3 ppm corresponding to the tolyl methyl group. |

| ¹³C NMR | - Carbonyl Carbon: A characteristic downfield signal at ~175 ppm for the lactam carbonyl. - Aromatic Carbons: Multiple signals in the ~120-140 ppm range. - Aliphatic Carbons: Signals corresponding to the CH₂ groups of the lactam and the methyl carbon. |

| IR Spectroscopy | - Amide C=O Stretch: A strong, sharp absorption band around 1680-1700 cm⁻¹, which is highly diagnostic for the lactam carbonyl group. - C-N Stretch: A band in the 1200-1350 cm⁻¹ region. - Aromatic C-H & C=C Stretches: Signals characteristic of the substituted benzene ring. |

| Mass Spectrometry | - Molecular Ion Peak (M⁺): A peak corresponding to the monoisotopic mass of the molecule (~175.10 m/z). |

Relevance in Research and Drug Development

The N-aryl pyrrolidinone core is of significant interest to the pharmaceutical industry. The nitrogen atom's position allows for the introduction of various aryl substituents, enabling fine-tuning of the molecule's steric and electronic properties (a key principle in structure-activity relationship studies).

While 1-(4-Methylphenyl)pyrrolidin-2-one itself is primarily a building block, structurally related compounds have demonstrated potent biological activity. For instance, analogs of pyrovalerone, which feature a substituted N-phenylpyrrolidine core, have been investigated as potent inhibitors of dopamine and norepinephrine transporters, showing promise as potential medications for treating cocaine abuse.[4] The pyrrolidinone ring's ability to act as a hydrogen bond acceptor, combined with the synthetic tractability of its N-aryl linkage, makes this scaffold a versatile platform for discovering novel therapeutic agents targeting a wide range of biological systems.

Conclusion

1-(4-Methylphenyl)pyrrolidin-2-one is a well-defined chemical entity with a molecular weight of 175.23 g/mol .[2][3] Its structure, featuring a stable N-aryl lactam framework, has been unambiguously confirmed by spectroscopic methods. The compound's physicochemical properties, such as its solid state at room temperature and moderate lipophilicity, are well-documented.[3] Accessible via straightforward synthetic routes from common starting materials, it serves as a valuable intermediate in organic synthesis. Its structural relationship to biologically active molecules highlights the potential of the N-aryl pyrrolidinone scaffold in the ongoing quest for novel therapeutics, making this compound and its derivatives a continued area of focus for researchers in medicinal chemistry and drug development.

References

-

PubChem. 1-(4-Methylphenyl)pyrrolidin-2-one. National Center for Biotechnology Information. [Link]

-

Wikipedia. Bcr-Abl tyrosine-kinase inhibitor. Wikimedia Foundation. [Link]

-

Wikipedia. Arylcyclohexylamine. Wikimedia Foundation. [Link]

-

Meltzer, P. C., et al. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. PubMed Central. [Link]

-

Chemspace. 4-hydroxy-1-(4-methylphenyl)pyrrolidin-2-one. Chemspace. [Link]

-

NIST. Ethanone, 1-(4-methylphenyl)-. National Institute of Standards and Technology. [Link]

-

MDPI. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. MDPI. [Link]

-

DiVA portal. Synthesis of substituted pyrrolidines. DiVA portal. [Link]

-

ChemBK. 2-pyrrolidinone, 1-(4-methylphenyl)-. ChemBK. [Link]

- Google Patents.EP2418194A1 - Process for the preparation of pregabalin.

Sources

- 1. enamine.net [enamine.net]

- 2. 1-(4-Methylphenyl)pyrrolidin-2-one | C11H13NO | CID 577781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectral Analysis of 1-(4-Methylphenyl)pyrrolidin-2-one

Foreword: The Analytical Imperative in Modern Drug Discovery

In the landscape of contemporary drug development and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. The journey from synthesis to application is paved with rigorous analytical checkpoints, ensuring the identity, purity, and stability of a compound. This guide provides a detailed examination of the spectral data for 1-(4-Methylphenyl)pyrrolidin-2-one, a molecule of interest to researchers in medicinal chemistry and organic synthesis. Our approach transcends a mere presentation of data; we delve into the causality behind the observed spectral characteristics, offering a framework for robust analytical validation. This document is intended for researchers, scientists, and drug development professionals who rely on precise analytical characterization to drive their scientific endeavors.

Molecular Structure and Properties

1-(4-Methylphenyl)pyrrolidin-2-one is a lactam derivative featuring a central pyrrolidinone ring substituted with a p-tolyl group at the nitrogen atom. This structural arrangement imparts specific physicochemical properties that are reflected in its spectral behavior.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO | [1] |

| Molecular Weight | 175.23 g/mol | [1] |

| CAS Number | 3063-79-4 | [1] |

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR spectroscopy is an indispensable tool for elucidating the hydrogen framework of a molecule. The chemical shift, multiplicity, and integration of each signal provide a detailed map of the proton environments.

Predicted ¹H NMR Spectral Data

While a publicly available experimental spectrum from a standardized database is not readily accessible, computational prediction methods provide a reliable estimation of the ¹H NMR spectrum. The following data is predicted and serves as a strong guideline for experimental verification.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.5 (d) | Doublet | 2H | Aromatic (ortho to N) |

| ~7.2 (d) | Doublet | 2H | Aromatic (meta to N) |

| ~3.8 (t) | Triplet | 2H | -N-CH₂- |

| ~2.6 (t) | Triplet | 2H | -CO-CH₂- |

| ~2.4 (s) | Singlet | 3H | Ar-CH₃ |

| ~2.1 (p) | Pentet | 2H | -CH₂-CH₂-CH₂- |

Interpretation and Rationale

The aromatic region is expected to show a characteristic AA'BB' system for the para-substituted benzene ring. The two doublets arise from the protons ortho and meta to the pyrrolidinone nitrogen. The electron-withdrawing nature of the lactam nitrogen deshields the ortho protons, shifting them downfield. The protons on the pyrrolidinone ring exhibit distinct signals due to their proximity to different functional groups. The methylene group adjacent to the nitrogen (-N-CH₂-) is deshielded and appears as a triplet. The methylene group alpha to the carbonyl (-CO-CH₂-) is also deshielded and appears as a triplet. The central methylene group of the pyrrolidinone ring appears as a pentet due to coupling with the two adjacent methylene groups. The methyl group on the tolyl ring is a singlet in the upfield region.

Experimental Protocol for ¹H NMR Acquisition

A self-validating protocol for acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural assignment.

Objective: To obtain a high-resolution ¹H NMR spectrum of 1-(4-Methylphenyl)pyrrolidin-2-one.

Materials:

-

1-(4-Methylphenyl)pyrrolidin-2-one sample

-

Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

-

5 mm NMR tubes

-

Volumetric flask and pipette

Instrumentation:

-

400 MHz (or higher) NMR spectrometer

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the sample.

-

Dissolve the sample in approximately 0.6 mL of CDCl₃ containing TMS in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube. The final volume should be sufficient to cover the detector coils (typically around 4-5 cm).

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manual insertion port.

-

Lock the spectrometer on the deuterium signal of CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

-

-

Data Acquisition:

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Use a 90° pulse angle to ensure quantitative integration.

-

Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

Set the relaxation delay (D1) to at least 5 times the longest T1 relaxation time of the protons in the molecule to ensure accurate integration. A value of 2-5 seconds is typically sufficient for small molecules.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate all peaks and normalize the integration values.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

-

Causality and Self-Validation: The choice of CDCl₃ as the solvent is due to its excellent solubilizing properties for a wide range of organic compounds and its well-defined residual solvent peak. The inclusion of TMS provides a universal internal standard for chemical shift referencing. A high-field NMR (400 MHz or greater) is chosen to achieve better signal dispersion and resolution, which is critical for resolving complex spin systems. The use of a 90° pulse and an appropriate relaxation delay ensures the reliability of the integration, making the data quantitative and self-validating.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom gives rise to a distinct signal.

Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~175 | C=O (lactam) |

| ~138 | Aromatic (quaternary, C-N) |

| ~135 | Aromatic (quaternary, C-CH₃) |

| ~129 | Aromatic (CH) |

| ~120 | Aromatic (CH) |

| ~49 | -N-CH₂- |

| ~32 | -CO-CH₂- |

| ~21 | Ar-CH₃ |

| ~18 | -CH₂-CH₂-CH₂- |

Interpretation and Rationale

The carbonyl carbon of the lactam is the most deshielded, appearing at the lowest field (~175 ppm). The aromatic carbons show distinct signals, with the quaternary carbons appearing at a lower field than the protonated carbons. The aliphatic carbons of the pyrrolidinone ring are found in the upfield region, with the carbon adjacent to the nitrogen being the most deshielded of the aliphatic carbons. The methyl carbon of the tolyl group is the most shielded carbon, appearing at the highest field.

Experimental Protocol for ¹³C NMR Acquisition

Objective: To obtain a proton-decoupled ¹³C NMR spectrum of 1-(4-Methylphenyl)pyrrolidin-2-one.

Procedure:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup:

-

Tune the probe for the ¹³C frequency.

-

Use the same lock and shim settings as for the ¹H NMR.

-

-

Data Acquisition:

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

-

Employ proton decoupling to simplify the spectrum to singlets for each carbon.

-

A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

A relaxation delay of 2-5 seconds is generally sufficient.

-

-

Data Processing:

-

Apply a Fourier transform.

-

Phase the spectrum.

-

Calibrate the chemical shift scale using the CDCl₃ triplet (centered at 77.16 ppm).

-

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present.

Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch |

| ~1690 | Strong | C=O stretch (amide/lactam) |

| ~1610, ~1510 | Medium | C=C stretch (aromatic) |

| ~1380 | Medium | C-N stretch |

Interpretation and Rationale

The most prominent feature in the IR spectrum of 1-(4-Methylphenyl)pyrrolidin-2-one is the strong absorption band around 1690 cm⁻¹ corresponding to the carbonyl (C=O) stretching vibration of the five-membered lactam ring. The position of this band is characteristic of a strained cyclic amide. The aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the aliphatic C-H stretches from the pyrrolidinone and methyl groups appear just below 3000 cm⁻¹. The presence of the aromatic ring is further confirmed by the C=C stretching vibrations in the 1610-1510 cm⁻¹ region. The C-N stretching vibration of the lactam is expected around 1380 cm⁻¹.

Experimental Protocol for FT-IR Acquisition (KBr Pellet Method)

Objective: To obtain a high-quality FT-IR spectrum of solid 1-(4-Methylphenyl)pyrrolidin-2-one.

Materials:

-

1-(4-Methylphenyl)pyrrolidin-2-one sample

-

FT-IR grade potassium bromide (KBr)

-

Agate mortar and pestle

-

Pellet press

Procedure:

-

Sample Preparation:

-

Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to the pellet die.

-

-

Pellet Formation:

-

Apply pressure using a hydraulic press (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Causality and Self-Validation: The KBr pellet method is chosen for solid samples as it minimizes scattering effects and produces a high-quality spectrum. KBr is used as the matrix because it is transparent in the mid-IR region. A transparent pellet indicates good sample dispersion and minimal scattering, which is a key indicator of a valid measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation and confirmation.

Expected Mass Spectral Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 175 | High | Molecular Ion [M]⁺ |

| 120 | Base Peak | [M - C₃H₃O]⁺ |

| 91 | Medium | [C₇H₇]⁺ (Tropylium ion) |

Interpretation and Rationale

Upon electron ionization, 1-(4-Methylphenyl)pyrrolidin-2-one is expected to show a prominent molecular ion peak at m/z = 175, corresponding to its molecular weight. The base peak is anticipated at m/z = 120, resulting from the loss of a neutral fragment of 55 Da (C₃H₃O) via cleavage of the pyrrolidinone ring. Another significant fragment at m/z = 91 is characteristic of a tolyl group, which can rearrange to the stable tropylium ion.

Experimental Protocol for GC-MS Acquisition

Objective: To obtain the electron ionization mass spectrum of 1-(4-Methylphenyl)pyrrolidin-2-one.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS) with an EI source.

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis:

-

Identify the peak corresponding to the compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for that peak.

-

Identify the molecular ion and major fragment ions.

-

Causality and Self-Validation: GC-MS is the method of choice as it separates the analyte from any potential impurities before it enters the mass spectrometer, ensuring that the resulting mass spectrum is of a pure compound. The 70 eV electron energy is a standard condition that provides reproducible fragmentation patterns, allowing for comparison with library spectra.

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow of the comprehensive spectral analysis of 1-(4-Methylphenyl)pyrrolidin-2-one.

Caption: Workflow for the comprehensive spectral analysis.

Conclusion

The multifaceted analytical approach detailed in this guide, employing ¹H NMR, ¹³C NMR, FT-IR, and GC-MS, provides a robust and self-validating framework for the comprehensive characterization of 1-(4-Methylphenyl)pyrrolidin-2-one. Each technique offers a unique and complementary piece of the structural puzzle, and their combined interpretation allows for an unambiguous confirmation of the molecule's identity. The provided protocols are designed to yield high-quality, reproducible data, which is the cornerstone of scientific integrity in research and development.

References

-

PubChem. 1-(4-Methylphenyl)pyrrolidin-2-one. National Center for Biotechnology Information. [Link][1]

Sources

An In-Depth Technical Guide to the Pyrrolidinone Derivative Aniracetam (C11H13NO)

Abstract

This technical guide provides a comprehensive overview of Aniracetam, a pyrrolidinone derivative with the molecular formula C11H13NO, for researchers, scientists, and drug development professionals. Aniracetam, a member of the racetam family of nootropics, is recognized for its potential cognitive-enhancing and anxiolytic properties. This document details its chemical profile, including IUPAC nomenclature and physicochemical properties, and presents a validated synthesis workflow. Furthermore, it outlines rigorous analytical characterization protocols using modern spectroscopic and chromatographic techniques. The core of this guide is a deep dive into Aniracetam's pharmacology, focusing on its primary mechanism of action as a positive allosteric modulator of AMPA-type glutamate receptors. We will explore its pharmacokinetics, pharmacodynamics, and the downstream signaling pathways implicated in its neurological effects. Finally, the guide summarizes key preclinical and clinical findings and discusses future directions for research and development.

Introduction

Aniracetam (N-anisoyl-2-pyrrolidinone) was first synthesized by Hoffmann-La Roche in the 1970s.[1] It is an analogue of Piracetam, the parent compound of the racetam class, but exhibits a distinct pharmacological profile, including fat-solubility and a more potent effect on the glutamatergic system.[2][3] Aniracetam is clinically investigated for its potential in treating cognitive disorders, including senile dementia of the Alzheimer's type and cognitive impairment following stroke.[2][4] Its purported benefits extend to improving memory, learning, and mood, which has also led to its use as a nootropic supplement.[5][6]

The primary scientific interest in Aniracetam lies in its interaction with the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in synaptic plasticity and fast synaptic transmission in the central nervous system.[7] By modulating these receptors, Aniracetam is believed to enhance the efficiency of higher-order brain functions.[3][7] This guide serves to consolidate the technical knowledge surrounding Aniracetam, providing a robust resource for its synthesis, analysis, and pharmacological investigation.

Chemical Profile and Synthesis

IUPAC Nomenclature and Structural Analysis

The systematic name for Aniracetam, according to IUPAC nomenclature, is 1-(4-methoxybenzoyl)pyrrolidin-2-one .[8]

-

1-(...) : Indicates that the substituent is attached to the nitrogen atom at position 1 of the pyrrolidinone ring.

-

4-methoxybenzoyl : A benzoyl group (a benzene ring attached to a carbonyl group) which is substituted with a methoxy group (-OCH3) at the para (4th) position of the benzene ring.

-

pyrrolidin-2-one : A five-membered saturated ring containing one nitrogen atom, with a carbonyl group at the second position.

The CAS Number for Aniracetam is 72432-10-1 .[7][8]

Physicochemical Properties

A summary of the key physicochemical properties of Aniracetam is presented below. These properties are critical for formulation development, analytical method design, and pharmacokinetic studies.

| Property | Value | Source(s) |

| Molecular Formula | C12H13NO3 | [2] |

| Molecular Weight | 219.24 g/mol | [2] |

| Appearance | White or colorless solid | [2] |

| Melting Point | 121-122 °C | [2][9] |

| Solubility | Insoluble in water; Soluble in chloroform (50 mg/ml) and ethanol. | [9] |

| pKa | Not specified, but is a neutral molecule. | |

| LogP | 1.6 ± 0.3 (Predicted) |

Chemical Synthesis Workflow

The most common and straightforward synthesis of Aniracetam involves the N-acylation of 2-pyrrolidinone with p-anisoyl chloride.[1][2] This reaction is typically carried out in the presence of a tertiary amine base, such as triethylamine, which acts as an acid scavenger for the hydrochloric acid byproduct.[2][10]

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), add 2-pyrrolidinone (1.0 eq) and a suitable anhydrous solvent such as diethyl ether or toluene.[2][10]

-

Cooling: Cool the reaction mixture to 0-10 °C using an ice bath.

-

Base Addition: Slowly add triethylamine (1.2-1.5 eq) to the cooled mixture while stirring.[2][10]

-

Acylation: Add p-anisoyl chloride (1.0-1.1 eq) dropwise to the mixture, maintaining the temperature between 0-10 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 3 hours.[2]

-

Workup: Cool the reaction mixture and quench with cold water. The triethylamine hydrochloride salt will precipitate.[2]

-

Isolation: Filter the mixture to remove the insoluble salt. Wash the filtrate with water.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO4), filter, and concentrate under reduced pressure. The resulting solid crude product is then recrystallized from a suitable solvent like ethanol to yield pure 1-(4-methoxybenzoyl)pyrrolidin-2-one.[2]

Caption: Aniracetam's modulation of the AMPA receptor.

Secondary Mechanisms

While AMPA receptor modulation is primary, research suggests Aniracetam also influences other neurotransmitter systems, which may account for its anxiolytic and mood-enhancing properties:

-

Cholinergic System: Aniracetam may increase the release of acetylcholine in the hippocampus, a key neurotransmitter for memory and learning. [11][12]* Dopaminergic and Serotonergic Systems: It has been shown to influence dopamine and serotonin levels, which could contribute to its anxiolytic and antidepressant-like effects. [6][12]* Neurotrophic Factors: Aniracetam, in combination with AMPA receptor activation, may increase the expression of Brain-Derived Neurotrophic Factor (BDNF), a protein crucial for neuronal survival, growth, and long-term memory. [11]

Preclinical and Clinical Research Insights

-

Preclinical Studies: In animal models, particularly those with experimentally-induced cognitive deficits, Aniracetam has been shown to reverse learning and memory impairments. [5][13]It has also demonstrated anxiolytic effects in various mouse models of anxiety. However, its efficacy in healthy, non-impaired animals is less clear, with some studies reporting no significant cognitive enhancement. [5][13]* Clinical Trials: Human studies have evaluated Aniracetam for treating cognitive impairment associated with Alzheimer's disease and cerebrovascular disease. [4]An open-label study published in 2012 suggested that Aniracetam, as a monotherapy, preserved neuropsychological parameters for at least 12 months and had a favorable effect on the emotional stability of patients with mild cognitive deficits. [4]However, it is not approved by the U.S. Food and Drug Administration (FDA) for any medical use. [1]

Conclusion and Future Directions

Aniracetam (1-(4-methoxybenzoyl)pyrrolidin-2-one) is a well-characterized pyrrolidinone derivative with a clear primary mechanism of action centered on the positive allosteric modulation of AMPA receptors. Its synthesis is straightforward, and robust analytical methods exist for its characterization and quantification. While preclinical and some clinical data support its potential as a cognitive enhancer and anxiolytic, particularly in states of cognitive decline, further large-scale, placebo-controlled clinical trials are necessary to definitively establish its therapeutic efficacy and safety profile.

Future research should focus on elucidating the precise contribution of its metabolites to its overall pharmacological effect and exploring its therapeutic potential in other neurological conditions characterized by glutamatergic dysregulation. The development of more potent and selective AMPA modulators, inspired by the structure and function of Aniracetam, remains a promising avenue for novel drug discovery in neuroscience.

References

-

Z. Zhao, et al. (2018). Designing a Formulation of the Nootropic Drug Aniracetam Using 2-Hydroxypropyl-β-Cyclodextrin Suitable for Parenteral Administration. Pharmaceuticals (Basel), 11(4), 111. [Link]

-

Elston, T. W., Pandian, A., Smith, G. D., Holley, A. J., Gao, N., & Lugo, J. N. (2014). Aniracetam does not alter cognitive and affective behavior in adult C57BL/6J mice. PLoS One, 9(8), e104443. [Link]

-

Wikipedia. (n.d.). Aniracetam. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2196, Aniracetam. PubChem. Retrieved from [Link]

-

Lugo, J. N. (2024). Aniracetam: An Evidence-Based Model for Preventing the Accumulation of Amyloid-β Plaques in Alzheimer's Disease. Journal of Alzheimer's Disease Reports, 8(1), 329-335. [Link]

- Dutta, A., & Annapurna, M. M. (2021). A Systematic Review on the Analytical Techniques for the Quantification of Piracetam. Acta Scientific Pharmaceutical Sciences, 5(7), 23-29.

- Google Patents. (n.d.). CN103819387A - Synthesis method of aniracetam.

- Bhowmick, A. A., Khandelwal, K. R., Mhaske, D. V., & Khadke, S. J. (2010). Analytical Method Development and Validation for Piracetam as Bulk and in Pharmaceutical Formulation. International Journal of PharmTech Research, 2(1), 201-204.

-

Verywell Health. (2023). Aniracetam: Benefits, Side Effects, Dosage, and Interactions. Retrieved from [Link]

-

Li, Y., Hu, D., & Sun, Y. (2012). Content determination of aniracetam in aniracetam inclusion complex by HPLC. Artificial cells, blood substitutes, and biotechnology, 40(4), 273–276. [Link]

-

Zhao, Z., et al. (2018). Designing a Formulation of the Nootropic Drug Aniracetam Using 2-Hydroxypropyl-β-Cyclodextrin Suitable for Parenteral Administration. ResearchGate. [Link]

-

Rampersad, M. V., et al. (1999). The mechanism of action of aniracetam at synaptic alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors: indirect and direct effects on desensitization. The Journal of pharmacology and experimental therapeutics, 289(3), 1413–1424. [Link]

- Google Patents. (n.d.). CN102558011A - Novel preparation method of aniracetam.

-

Reynolds, C. D., et al. (2024). Aniracetam Ameliorates Attention Deficit Hyperactivity Disorder Behavior in Adolescent Mice. bioRxiv. [Link]

- Google Patents. (n.d.). CN109651222A - A kind of process for catalytic synthesis of Aniracetam.

-

Patsnap Synapse. (2024). What is the mechanism of Aniracetam?. Retrieved from [Link]

-

Ogiso, T., et al. (1995). Pharmacokinetics of aniracetam and its metabolites in rat brain. Biological & pharmaceutical bulletin, 18(6), 869–873. [Link]

-

Rampersad, M. V., et al. (1999). The Mechanism of Action of Aniracetam at Synaptic -Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptors: Indirect and Direct Effects on Desensitization. ResearchGate. [Link]

-

Koliaki, C. C., et al. (2012). Clinical efficacy of aniracetam, either as monotherapy or combined with cholinesterase inhibitors, in patients with cognitive impairment: a comparative open study. CNS neuroscience & therapeutics, 18(5), 398–405. [Link]

-

Ogiso, T., et al. (1995). Pharmacokinetics of Aniracetam and Its Metabolites in Rat Brain. J-Stage. [Link]

-

Patsnap Synapse. (2024). What is Aniracetam used for?. Retrieved from [Link]

Sources

- 1. Aniracetam - Wikipedia [en.wikipedia.org]

- 2. Aniracetam | 72432-10-1 [chemicalbook.com]

- 3. CN102558011A - Novel preparation method of aniracetam - Google Patents [patents.google.com]

- 4. Clinical Efficacy of Aniracetam, Either as Monotherapy or Combined with Cholinesterase Inhibitors, in Patients with Cognitive Impairment: A Comparative Open Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aniracetam Does Not Alter Cognitive and Affective Behavior in Adult C57BL/6J Mice | PLOS One [journals.plos.org]

- 6. Aniracetam: Benefits, Side Effects, Dosage, and Interactions [verywellhealth.com]

- 7. Designing a Formulation of the Nootropic Drug Aniracetam Using 2-Hydroxypropyl-β-Cyclodextrin Suitable for Parenteral Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aniracetam | C12H13NO3 | CID 2196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. CN103819387A - Synthesis method of aniracetam - Google Patents [patents.google.com]

- 11. Aniracetam: An Evidence-Based Model for Preventing the Accumulation of Amyloid-β Plaques in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What is the mechanism of Aniracetam? [synapse.patsnap.com]

- 13. Aniracetam Ameliorates Attention Deficit Hyperactivity Disorder Behavior in Adolescent Mice | eNeuro [eneuro.org]

An In-Depth Technical Guide to the Biological Significance of N-Aryl Pyrrolidine Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Elegance and Therapeutic Promise of the N-Aryl Pyrrolidine Scaffold

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, stands as a cornerstone in the edifice of medicinal chemistry.[1][2][3] Its prevalence in a multitude of FDA-approved drugs and natural products underscores its significance as a privileged scaffold in drug discovery.[1][4] The introduction of an aryl group directly attached to the pyrrolidine nitrogen atom, forming the N-aryl pyrrolidine scaffold, imbues this fundamental structure with a unique combination of steric and electronic properties, unlocking a vast and diverse pharmacological landscape.[5][6] This guide will delve into the profound biological significance of N-aryl pyrrolidine scaffolds, exploring their structural attributes, diverse therapeutic applications, and the underlying principles that govern their bioactivity.

The remarkable versatility of the pyrrolidine scaffold stems from several key features. Its saturated, non-planar, and three-dimensional nature, a phenomenon known as "pseudorotation," allows for efficient exploration of pharmacophore space.[1][4] This contrasts with its aromatic counterpart, pyrrole, which is planar.[4] The sp³-hybridized carbon atoms of the pyrrolidine ring can host up to four stereogenic centers, leading to a rich stereochemical diversity that is crucial for specific interactions with biological targets.[1] The nitrogen atom, a key feature of this scaffold, can act as a hydrogen bond acceptor and its basicity can be modulated by the attached aryl group, influencing pharmacokinetic properties such as solubility and membrane permeability.

The N-Aryl Moiety: A Gateway to Diverse Biological Activity

The direct attachment of an aryl group to the pyrrolidine nitrogen profoundly influences the scaffold's biological profile. The aryl group can engage in various non-covalent interactions with biological targets, including π-π stacking, hydrophobic interactions, and cation-π interactions. Furthermore, the electronic nature of the substituents on the aryl ring can modulate the electron density of the pyrrolidine nitrogen, thereby fine-tuning its basicity and hydrogen bonding capacity. This ability to systematically modify the aryl moiety provides a powerful tool for optimizing potency, selectivity, and pharmacokinetic properties of drug candidates.

The synthesis of N-aryl pyrrolidines has been an area of intense research, with numerous methodologies developed to facilitate their construction.[5][7][8] These methods range from classical approaches like the reductive amination of diketones with anilines to modern transition-metal-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination.[5][8] The availability of diverse synthetic routes allows for the creation of extensive libraries of N-aryl pyrrolidine derivatives for biological screening.

Therapeutic Applications: A Journey Through a Diverse Pharmacological Landscape

The N-aryl pyrrolidine scaffold has demonstrated remarkable efficacy across a wide spectrum of therapeutic areas, highlighting its potential as a versatile platform for drug discovery.

Central Nervous System (CNS) Disorders

The ability of N-aryl pyrrolidines to cross the blood-brain barrier has made them attractive candidates for treating a variety of CNS disorders.[9][10]

-

Neurodegenerative Diseases: In the context of Alzheimer's disease, N-aryl pyrrolidine derivatives have been investigated as inhibitors of key enzymes such as β-secretase-1 (BACE1) and cholinesterases.[9][10][11] By inhibiting these enzymes, these compounds can potentially reduce the production of amyloid-β plaques and enhance cholinergic neurotransmission, two key pathological hallmarks of the disease.[10][12] The pyrrolidine scaffold's ability to present substituents in specific spatial orientations is crucial for achieving high-affinity binding to the active sites of these enzymes.[1][9]

-

Analgesia: Certain N-aryl pyrrolidine derivatives have shown promise as analgesic agents.[13][14] For instance, (+/-)-N-(2-Phenethyl)-3-(1-pyrrolidinyl)butyramide has demonstrated naloxone-attenuated analgesia, suggesting an interaction with opioid receptors.[13] The conformational flexibility of the pyrrolidine ring allows for optimal positioning of the pharmacophoric groups required for receptor binding and activation.

Oncology

The N-aryl pyrrolidine scaffold is a recurring motif in the design of novel anticancer agents, targeting various aspects of cancer cell biology.[3][15][16][17][18]

-

Cytotoxicity and Antiproliferative Activity: A diverse range of N-aryl pyrrolidine derivatives has exhibited potent cytotoxic effects against various cancer cell lines.[3][16][18] For example, certain polysubstituted pyrrolidines have shown significant proliferation inhibitory effects, inducing cell cycle arrest and apoptosis in cancer cells.[18] The substitution pattern on both the aryl and pyrrolidine rings plays a critical role in determining the potency and selectivity of these compounds.[16][19]

-

Enzyme Inhibition: N-aryl pyrrolidines have been designed to inhibit specific enzymes that are crucial for cancer cell survival and proliferation. For instance, derivatives bearing a 3,4,5-trimethoxyphenyl moiety have been explored as potential anticancer agents.[15]

Infectious Diseases

The global threat of infectious diseases has spurred the search for novel antimicrobial and antiviral agents, and the N-aryl pyrrolidine scaffold has emerged as a promising starting point.

-

Antiviral Activity: N-aryl pyrrolidinone derivatives have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[20] These compounds are effective against both wild-type and drug-resistant strains of the virus. The N-aryl group plays a crucial role in binding to the allosteric pocket of the reverse transcriptase enzyme. Furthermore, other N-aryl pyrrolidine derivatives have shown inhibitory activity against other viruses, such as the Yellow Fever Virus.[21]

-

Antimalarial Activity: The 4-aryl-N-benzylpyrrolidine-3-carboxamide chemotype has been identified as a novel and orally efficacious class of antimalarial agents.[22][23] These compounds are potent against both drug-sensitive and drug-resistant strains of Plasmodium falciparum.[22] Structure-activity relationship (SAR) studies have revealed that the nature of the substituents on the aryl rings is critical for their antimalarial activity.[22]

Other Therapeutic Areas

The versatility of the N-aryl pyrrolidine scaffold extends to other therapeutic areas as well:

-

Anti-inflammatory Activity: Certain derivatives have demonstrated anti-inflammatory properties.[14]

-

Anticonvulsant Activity: The pyrrolidine-2,5-dione scaffold, a related structure, has been shown to possess anticonvulsant activity.[1]

Structure-Activity Relationship (SAR) and Molecular Design Principles

The biological activity of N-aryl pyrrolidines is intricately linked to their three-dimensional structure and the nature of the substituents on both the pyrrolidine and aryl rings.[1][22]

-

Stereochemistry: The stereochemistry of the pyrrolidine ring is often a critical determinant of biological activity.[1][24] Different stereoisomers can exhibit vastly different potencies and selectivities due to their distinct binding modes with chiral biological targets like enzymes and receptors.[1]

-

Aryl Ring Substitution: The electronic and steric properties of the substituents on the N-aryl ring significantly influence the compound's activity.[22][25] For instance, in the case of antimalarial 4-aryl pyrrolidines, hydrophobic groups on the 3-aryl position are well-tolerated, while the benzylic position is more sensitive to substitution.[22]

-

Pyrrolidine Ring Substitution: Modifications to the pyrrolidine ring itself can also have a profound impact on biological activity. The introduction of substituents can lock the ring into specific conformations, thereby pre-organizing the molecule for optimal binding to its target.[1]

Experimental Protocols and Methodologies

General Synthesis of N-Aryl Pyrrolidines via Reductive Amination

This protocol describes a general method for the synthesis of N-aryl-substituted pyrrolidines from diketones and anilines via transfer hydrogenation.[5]

Materials:

-

1,4-Diketone (1.0 equiv)

-

Aniline derivative (1.1 equiv)

-

Iridium catalyst (e.g., [Cp*IrCl2]2) (1.0 mol%)

-

Formic acid (HCO2H) (30.0 equiv)

-

Solvent (e.g., water)

Procedure:

-

To a reaction vessel, add the 1,4-diketone, aniline derivative, iridium catalyst, and solvent.

-

Stir the mixture at room temperature for 5 minutes.

-

Add formic acid to the reaction mixture.

-

Heat the reaction mixture to 80 °C and stir for 12 hours.

-

After completion of the reaction (monitored by TLC or LC-MS), cool the mixture to room temperature.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-aryl pyrrolidine.

Data Presentation

Table 1: Anticancer Activity of Selected N-Aryl Pyrrolidine Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrrolidine 3h | HCT116 | 2.9 - 16 | [18] |

| Pyrrolidine 3k | HL60 | 2.9 - 16 | [18] |

| Copper complex 37a | SW480 | 0.99 ± 0.09 | [3] |

| Compound 43a | HepG2 | 0.85 ± 0.20 µg/mL | [3] |

| Compound 43b | HepG2 | 0.80 ± 0.10 µg/mL | [3] |

Table 2: Antimalarial Activity of a 4-Aryl-N-benzylpyrrolidine-3-carboxamide

| Compound | P. falciparum Strain | EC50 (nM) | Reference |

| (+)−54b (CWHM-1008) | 3D7 (drug-sensitive) | 46 | [22] |

| (+)−54b (CWHM-1008) | Dd2 (drug-resistant) | 21 | [22] |

Visualizations

General Structure of an N-Aryl Pyrrolidine Scaffold

Caption: General chemical structure of an N-aryl pyrrolidine scaffold.

Simplified Workflow for N-Aryl Pyrrolidine Synthesis

Caption: A simplified workflow for the synthesis of N-aryl pyrrolidines.